![molecular formula C9H11NO2S B182530 4-(Allylsulfonyl)aniline CAS No. 53870-35-2](/img/structure/B182530.png)
4-(Allylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allylsulfonyl)aniline is an organic compound commonly used in the field of organic synthesis and medicinal chemistry. It is also known as 4-ASA and has a chemical formula of C9H11NO2S. This compound has gained significant attention due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Allylsulfonyl)aniline is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(Allylsulfonyl)aniline exhibits significant anti-inflammatory and anti-tumor effects in vitro and in vivo. Additionally, this compound has been found to exhibit low toxicity, making it a promising candidate for further development. However, further studies are needed to determine the optimal dosage and administration route for this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Allylsulfonyl)aniline in lab experiments is its ease of synthesis. Additionally, this compound exhibits significant anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(Allylsulfonyl)aniline. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, the potential applications of 4-(Allylsulfonyl)aniline in the development of new drugs and agrochemicals should be further explored.
Synthesemethoden
The synthesis of 4-(Allylsulfonyl)aniline is a multi-step process that involves the reaction of aniline with allyl chloroformate and sodium hydrosulfite. The reaction takes place in the presence of a catalyst, which is typically a palladium-based catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product in high purity.
Wissenschaftliche Forschungsanwendungen
4-(Allylsulfonyl)aniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been used in the synthesis of various agrochemicals, such as herbicides and fungicides.
Eigenschaften
CAS-Nummer |
53870-35-2 |
---|---|
Produktname |
4-(Allylsulfonyl)aniline |
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
4-prop-2-enylsulfonylaniline |
InChI |
InChI=1S/C9H11NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 |
InChI-Schlüssel |
RGIPTJCUMKROIK-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=CC=C(C=C1)N |
Kanonische SMILES |
C=CCS(=O)(=O)C1=CC=C(C=C1)N |
Andere CAS-Nummern |
53870-35-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.